Itruvone
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Overview
Description
Itruvone, also known as pregn-4-en-20-yn-3-one, is a synthetic investigational neuroactive pherine nasal spray. It is currently under development by VistaGen Therapeutics for the treatment of major depressive disorder. This compound is designed to engage and activate chemosensory neurons in the nasal cavity, which in turn activate neural circuits in the brain that produce antidepressant effects .
Preparation Methods
The synthetic routes and reaction conditions for Itruvone involve several steps. The compound is synthesized through a series of chemical reactions starting from basic organic molecules. The industrial production methods for this compound are proprietary and involve precise control of reaction conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Itruvone undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield other products.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Itruvone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of neuroactive steroids.
Biology: Investigated for its effects on neural circuits and neurotransmitter release.
Medicine: Primarily researched for its potential as a rapid-onset antidepressant for major depressive disorder.
Mechanism of Action
Itruvone exerts its effects by engaging and activating chemosensory neurons in the nasal cavity. These neurons activate neural circuits in the brain, particularly the olfactory-amygdala circuits, which increase the activity of the sympathetic autonomic nervous system and the release of catecholamines from the midbrain. This mechanism is fundamentally different from that of currently approved antidepressants, as this compound does not require systemic absorption or direct activity on neurons in the brain .
Comparison with Similar Compounds
Itruvone is unique in its mechanism of action compared to other similar compounds. Unlike traditional antidepressants that require systemic absorption, this compound works through peripheral chemosensory neurons, minimizing potential systemic exposure and side effects. Similar compounds include other neuroactive steroids and pherines, but this compound’s rapid-onset and non-systemic mechanism set it apart .
Properties
CAS No. |
21321-89-1 |
---|---|
Molecular Formula |
C21H28O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h1,13-14,17-19H,5-12H2,2-3H3/t14-,17-,18-,19-,20+,21-/m0/s1 |
InChI Key |
CHOUAXDNNAVGHR-NWSAAYAGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C#C)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2C#C)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.